molecular formula C8H13N3 B147992 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 126052-32-2

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No. B147992
M. Wt: 151.21 g/mol
InChI Key: WJPFFUFOYZQXKC-UHFFFAOYSA-N
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Description

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a chemical compound with the molecular weight of 187.67 . It is a solid substance stored at room temperature . The compound is also known as 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride .


Synthesis Analysis

The synthesis of related compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, has been reported . The synthesis involved condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can be represented by the linear formula C8H14ClN3 . The structures of synthesized compounds were confirmed by 1H, 13C NMR, Mass and IR spectral data .


Physical And Chemical Properties Analysis

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a solid substance . It is stored in a dry place at room temperature .

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

While specific future directions for 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine are not available, research into related compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives has focused on their potential antimicrobial properties . This suggests that future research could explore the biological activities of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its derivatives.

properties

IUPAC Name

2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-7-6-11-4-3-9-5-8(11)10-7/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPFFUFOYZQXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2CCNCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine was prepared in an analogous manner to that described above for 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (Intermediate 4) but starting from 1-bromo-2-butanone instead of 3-bromo-1,1,1-trifluoro-2-propanone and using platinum (IV) oxide and ethanol in the place of 10% palladium on carbon paste and methanol for the hydrogenation step.
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